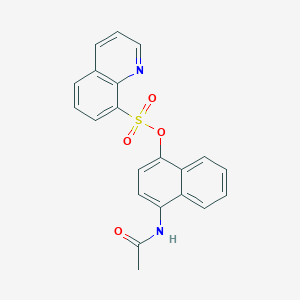
N,N-dibenzyl-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-8-quinolinesulfonamide, also known as DBQSA, is a chemical compound that has been widely studied for its potential applications in various fields of science. Its unique chemical structure and properties make it an attractive candidate for use in a wide range of scientific research applications.
Applications De Recherche Scientifique
N,N-dibenzyl-8-quinolinesulfonamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of N,N-dibenzyl-8-quinolinesulfonamide is in the field of organic electronics. It has been shown to have excellent electron transport properties and can be used as a hole transport material in organic solar cells and organic light-emitting diodes.
In addition, N,N-dibenzyl-8-quinolinesulfonamide has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines and can also inhibit the growth of bacteria and fungi. Furthermore, it has been shown to have anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of N,N-dibenzyl-8-quinolinesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
N,N-dibenzyl-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of cell death that is important in the prevention and treatment of cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dibenzyl-8-quinolinesulfonamide in lab experiments is its unique chemical structure and properties. It has excellent electron transport properties, making it a useful material for use in organic electronics. It also has antitumor activity and can inhibit the growth of bacteria and fungi, making it a potential candidate for use in medicinal chemistry.
However, there are also some limitations to using N,N-dibenzyl-8-quinolinesulfonamide in lab experiments. It is a relatively new compound and has not been extensively studied, so its long-term effects and potential side effects are not fully understood. In addition, it can be difficult to synthesize and purify, which can make it more challenging to work with in the lab.
Orientations Futures
There are many potential future directions for research on N,N-dibenzyl-8-quinolinesulfonamide. One area of research could be to further investigate its potential applications in organic electronics. This could involve studying its electron transport properties in more detail and exploring new ways to incorporate it into organic solar cells and organic light-emitting diodes.
Another area of research could be to further investigate its potential applications in medicinal chemistry. This could involve studying its antitumor activity in more detail and exploring new ways to use it to treat cancer. It could also involve exploring its potential as an antibiotic or antifungal agent.
Overall, N,N-dibenzyl-8-quinolinesulfonamide is a promising compound that has many potential applications in various fields of science. Further research is needed to fully understand its properties and potential uses, but its unique chemical structure and properties make it an exciting area of research for scientists.
Méthodes De Synthèse
N,N-dibenzyl-8-quinolinesulfonamide can be synthesized by the reaction of 8-hydroxyquinoline with benzylamine and sulfamic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Propriétés
Formule moléculaire |
C23H20N2O2S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N,N-dibenzylquinoline-8-sulfonamide |
InChI |
InChI=1S/C23H20N2O2S/c26-28(27,22-15-7-13-21-14-8-16-24-23(21)22)25(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
Clé InChI |
XSJUJBIKJDYONU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)
